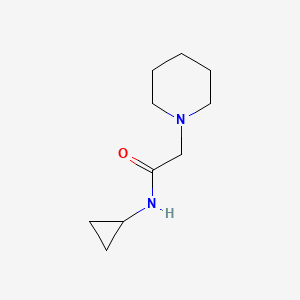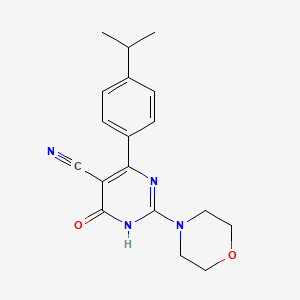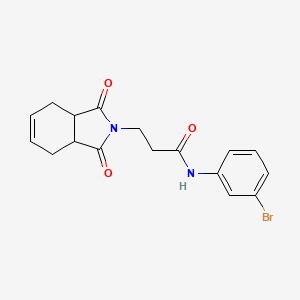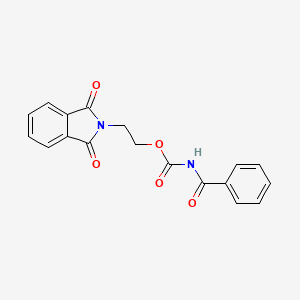
N-cyclopropyl-2-(1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(1-piperidinyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme GABA-transaminase. This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-transaminase, CPP-115 increases the levels of GABA in the brain, which can have a number of therapeutic effects.
Mechanism of Action
As mentioned, N-cyclopropyl-2-(1-piperidinyl)acetamide works by inhibiting GABA-transaminase, which leads to increased levels of GABA in the brain. This can increase the inhibitory tone in the brain, which can have a number of therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-2-(1-piperidinyl)acetamide are complex and multifaceted. In addition to its effects on GABA levels, it has been shown to modulate the activity of other neurotransmitters, including dopamine and glutamate. It has also been shown to have effects on brain metabolism and energy production.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-2-(1-piperidinyl)acetamide is its potency and selectivity for GABA-transaminase. This makes it a useful tool for studying the role of GABA in the brain and for investigating potential therapeutic applications. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are numerous potential future directions for research on N-cyclopropyl-2-(1-piperidinyl)acetamide. One area of interest is its potential for the treatment of addiction, particularly for cocaine and nicotine dependence. It may also have potential in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on brain metabolism and energy production.
Synthesis Methods
N-cyclopropyl-2-(1-piperidinyl)acetamide can be synthesized using a variety of methods, including the reaction of cyclopropylamine with ethyl 2-oxoacetate, followed by the addition of piperidine. This method yields a high purity product and has been used in numerous studies.
Scientific Research Applications
N-cyclopropyl-2-(1-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential in the treatment of addiction, particularly for cocaine and nicotine dependence.
properties
IUPAC Name |
N-cyclopropyl-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(11-9-4-5-9)8-12-6-2-1-3-7-12/h9H,1-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKWBCDTOUSICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methylbutyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5964031.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)
![2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964045.png)

![7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B5964049.png)
![1-[2-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5964052.png)
![2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B5964055.png)
![6-(3-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5964059.png)
![2-({1-[4-(methylthio)benzyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5964064.png)

![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5964078.png)
![N-(2-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5964088.png)